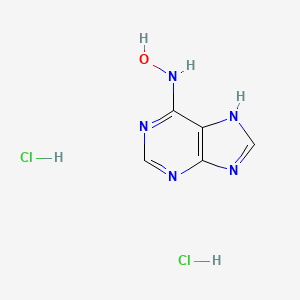

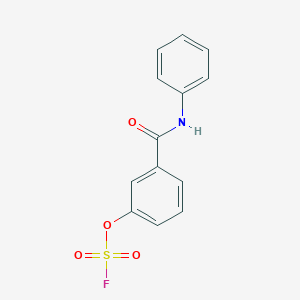

![molecular formula C19H17ClN2O3S B2388274 2-(3-metoxifenil)acetato de 1-(4-clorobenzo[d]tiazol-2-il)azetidin-3-ilo CAS No. 1396627-98-7](/img/structure/B2388274.png)

2-(3-metoxifenil)acetato de 1-(4-clorobenzo[d]tiazol-2-il)azetidin-3-ilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3-methoxyphenyl)acetate, also known as CBTA, is a synthetic compound with potential therapeutic applications. It belongs to the class of azetidinone derivatives, which have been extensively studied for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Mecanismo De Acción

The exact mechanism of action of 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3-methoxyphenyl)acetate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer and inflammation. 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3-methoxyphenyl)acetate has been shown to inhibit the activity of histone deacetylase (HDAC), which plays a critical role in the regulation of gene expression and cell differentiation. HDAC inhibitors have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, suggesting that 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3-methoxyphenyl)acetate may exert its anticancer effects by modulating HDAC activity.

1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3-methoxyphenyl)acetate has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are involved in the inflammatory response. COX-2 inhibitors have been shown to reduce inflammation and pain in various animal models and clinical trials, suggesting that 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3-methoxyphenyl)acetate may exert its anti-inflammatory effects by inhibiting COX-2 activity.

Biochemical and Physiological Effects:

1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3-methoxyphenyl)acetate has been shown to induce cell cycle arrest and apoptosis in cancer cells, indicating its potential as an anticancer agent. 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3-methoxyphenyl)acetate has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, suggesting its potential as an anti-inflammatory agent. In addition, 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3-methoxyphenyl)acetate has been shown to modulate the expression of genes involved in cell differentiation, angiogenesis, and immune response, indicating its potential as a multifunctional therapeutic agent.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3-methoxyphenyl)acetate has several advantages for lab experiments, including its synthetic accessibility, high potency, and selectivity for cancer and inflammation targets. 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3-methoxyphenyl)acetate also has a relatively low toxicity profile, indicating its potential as a safe and effective therapeutic agent. However, 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3-methoxyphenyl)acetate has some limitations for lab experiments, including its limited solubility in water and some organic solvents, which may affect its bioavailability and pharmacokinetics. 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3-methoxyphenyl)acetate also has some potential for off-target effects, which may limit its therapeutic window and require further optimization.

Direcciones Futuras

There are several future directions for the research and development of 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3-methoxyphenyl)acetate, including the optimization of its pharmacokinetics and pharmacodynamics, the identification of its molecular targets and pathways, and the evaluation of its efficacy and safety in preclinical and clinical trials. 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3-methoxyphenyl)acetate may also be combined with other anticancer or anti-inflammatory agents to enhance its therapeutic effects and reduce its toxicity. Moreover, 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3-methoxyphenyl)acetate may have potential applications in other diseases and conditions, such as neurodegenerative disorders, metabolic disorders, and infectious diseases, which require further investigation.

Métodos De Síntesis

1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3-methoxyphenyl)acetate can be synthesized using a multistep process that involves the reaction of 4-chlorobenzo[d]thiazol-2-amine with 3-methoxyphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with azetidin-3-one and a base such as triethylamine to yield the final product. The purity and yield of 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3-methoxyphenyl)acetate can be improved by using different solvents, temperatures, and reaction times.

Aplicaciones Científicas De Investigación

Actividad antimicrobiana

Los tiazoles y sus derivados han mostrado una actividad antimicrobiana significativa . Se utilizan en la síntesis de diversos fármacos, incluida la sulfazole, un fármaco sulfamídico de acción corta .

Actividad antirretroviral

Los derivados del tiazol se utilizan en la síntesis de fármacos antirretrovirales como el ritonavir . Estos fármacos se utilizan en el tratamiento del VIH/SIDA .

Actividad antifúngica

Los compuestos basados en el tiazol, como la abafungina, han demostrado propiedades antifúngicas . Se utilizan para tratar diversas infecciones fúngicas .

Actividad anticancerígena

Los derivados de benzotiazol han mostrado promesa como posibles agentes anticancerígenos . Se ha encontrado que inhiben la proliferación de varias líneas celulares cancerosas .

Actividad antiinflamatoria

Los derivados de benzotiazol también se han estudiado por sus propiedades antiinflamatorias . Se ha encontrado que disminuyen la actividad de los factores inflamatorios IL-6 y TNF-α .

Actividad anti-Alzheimer

Los derivados del tiazol han mostrado potencial en el tratamiento de la enfermedad de Alzheimer . Se están estudiando por su capacidad para inhibir la formación de placas amiloides, un sello distintivo de la enfermedad de Alzheimer .

Actividad antihipertensiva

Los derivados del tiazol se han estudiado por sus propiedades antihipertensivas . Se utilizan en la síntesis de fármacos que ayudan a controlar la presión arterial alta .

Actividad antioxidante

Los derivados del tiazol han demostrado propiedades antioxidantes . Se están estudiando por su potencial para neutralizar los radicales libres dañinos en el cuerpo .

Propiedades

IUPAC Name |

[1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(3-methoxyphenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3S/c1-24-13-5-2-4-12(8-13)9-17(23)25-14-10-22(11-14)19-21-18-15(20)6-3-7-16(18)26-19/h2-8,14H,9-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLGVBIFZNTLKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)OC2CN(C2)C3=NC4=C(S3)C=CC=C4Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

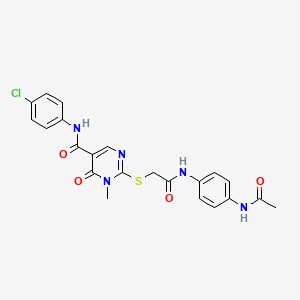

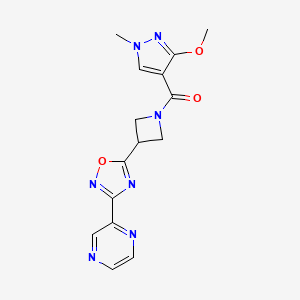

![N-(2-chloro-6-methylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2388196.png)

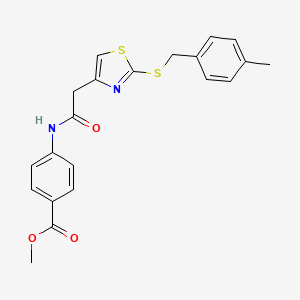

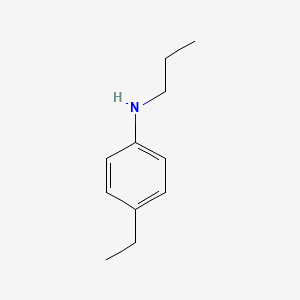

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2388198.png)

![2-(isopropylsulfonyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2388210.png)

![6-Methyl-2-[[1-(3-methylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2388212.png)

![N-(benzo[d][1,3]dioxol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2388213.png)

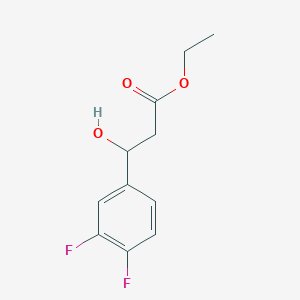

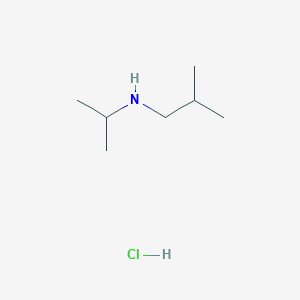

![(2,2-Difluorospiro[2.4]heptan-6-yl)methanamine;hydrochloride](/img/structure/B2388214.png)